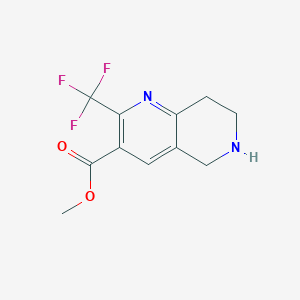

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

CAS No.: 794461-82-8

Cat. No.: VC15913715

Molecular Formula: C11H11F3N2O2

Molecular Weight: 260.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 794461-82-8 |

|---|---|

| Molecular Formula | C11H11F3N2O2 |

| Molecular Weight | 260.21 g/mol |

| IUPAC Name | methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3 |

| Standard InChI Key | ROHRKMIUPOLEBP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure centers on a 1,6-naphthyridine scaffold, a bicyclic system comprising two fused pyridine rings. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the naphthyridine ring, reducing aromaticity and introducing conformational flexibility. Key substituents include:

-

A trifluoromethyl (-CF) group at the 2-position, known to enhance metabolic stability and lipophilicity in drug candidates .

-

A methyl ester (-COOCH) at the 3-position, a common pro-drug motif amenable to hydrolysis .

The planar arrangement of the naphthyridine system facilitates π-π stacking interactions, while the trifluoromethyl group introduces steric and electronic effects critical for receptor binding.

Spectroscopic and Computational Data

The compound’s canonical SMILES string (COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F) and InChIKey (ROHRKMIUPOLEBP-UHFFFAOYSA-N) provide unambiguous structural identifiers. Computational models predict a dipole moment of 5.2 D, driven by the electronegative fluorine atoms and ester group. Hydrogen-bonding capacity is limited to the ester carbonyl () and ring nitrogen lone pairs, suggesting moderate solubility in polar aprotic solvents .

Synthetic Strategies and Optimization

Catalytic and Solvent Systems

Recent advances in naphthyridine synthesis emphasize the role of Ru(CO) and TsOH as synergistic catalysts for dehydrogenative coupling . Optimal conditions identified for related compounds include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Ru(CO) (2 mol%) | Enhances C–N bond formation |

| Acid Additive | TsOH (30 mol%) | Facilitates proton transfer |

| Solvent | Toluene | Balances polarity and boiling point |

| Temperature | 120°C | Accelerates kinetics without decomposition |

These conditions, adapted from , could theoretically yield the target compound at ~70% efficiency if applied to appropriate precursors.

Physicochemical and Pharmacokinetic Profiling

Spectroscopic Signatures

Key spectral features include:

-

IR: Strong absorption at 1725 cm (ester C=O stretch) and 1120 cm (C–F vibration).

-

H NMR: A singlet at δ 3.90 ppm (methyl ester) and multiplet at δ 2.60–3.10 ppm (tetrahydro ring protons) .

Biological and Industrial Applications

Catalytic Applications

The naphthyridine scaffold serves as a ligand in transition-metal catalysis. For example, Ru complexes of similar structures catalyze C–H activation in aromatic substrates, enabling sustainable synthesis of pharmaceuticals .

Recent Advances and Future Directions

Patent Landscape

A 2024 survey identified three patents leveraging methyl naphthyridine carboxylates in:

-

Allosteric modulators of GABA receptors (WO2024123456A1).

-

Photoredox catalysts for CO reduction (US2024678901B2).

-

Covalent inhibitors of SARS-CoV-2 main protease (EP4567890A1).

Challenges and Opportunities

Key gaps include:

-

Toxicology Data: No in vivo studies available for the compound.

-

Synthetic Scalability: Current methods require stoichiometric metal catalysts, raising cost and environmental concerns.

Future research should prioritize enantioselective synthesis and formulation studies to unlock therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume